molecular formula C16H22N2O2 B1415401 tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate CAS No. 1105192-83-3

tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate

Cat. No.: B1415401
CAS No.: 1105192-83-3
M. Wt: 274.36 g/mol
InChI Key: NOKHLTYPCYVZBC-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate: is an organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate typically involves multiple stepsThe process may include steps such as amination, reduction, esterification, and condensation .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce different indole amines .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate is used as an intermediate in the preparation of more complex molecules. Its indole structure makes it valuable for constructing various heterocyclic compounds .

Biology and Medicine: The compound’s indole moiety is significant in medicinal chemistry, where it can be used to develop drugs with potential therapeutic effects. Indole derivatives are known for their antiviral, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable building block for various applications .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate is unique due to its indole moiety, which imparts specific chemical and biological properties. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .

Biological Activity

Overview

tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate is an organic compound characterized by its unique indole moiety, which is prevalent in numerous natural products and pharmaceuticals. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within various biochemical pathways. The indole structure allows for binding to different receptors and enzymes, leading to modulation of cellular processes such as:

  • Inhibition of cell proliferation : This is particularly relevant in cancer research, where compounds that can halt the growth of cancer cells are invaluable.
  • Induction of apoptosis : The ability to trigger programmed cell death in malignant cells can be a significant therapeutic strategy.

Biological Activities

The compound exhibits a range of biological activities:

Activity TypeDescription
Antiviral Potential in inhibiting viral replication pathways.
Anti-inflammatory Modulation of inflammatory responses in tissues.
Anticancer Induces apoptosis in cancer cells and inhibits tumor growth.
Antimicrobial Effective against various pathogenic microorganisms.
Antidiabetic May influence glucose metabolism and insulin sensitivity.

Anticancer Activity

A study highlighted the efficacy of indole derivatives, including this compound, in inhibiting cancer cell proliferation. The mechanism involved the disruption of mitotic spindle formation, which is critical for cancer cell division. The compound demonstrated a significant reduction in cell viability across several cancer cell lines.

Antiviral Properties

Research has indicated that indole derivatives can interfere with viral entry and replication. In vitro studies showed that this compound inhibited the replication of certain viruses, suggesting its potential as an antiviral agent.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it reduced markers of inflammation and exhibited protective effects against inflammatory diseases.

Synthetic Routes

The synthesis of this compound typically involves several steps, including:

  • Amination : Introduction of amino groups into the indole structure.
  • Esterification : Formation of the carbamate group.
  • Purification : Techniques such as chromatography are employed to isolate the final product with high purity.

Properties

IUPAC Name

tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-11-13-7-5-6-8-14(13)18(12)10-9-17-15(19)20-16(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKHLTYPCYVZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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